molecular formula C21H30N2O4 B4887812 2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide

2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide

Cat. No. B4887812
M. Wt: 374.5 g/mol
InChI Key: USCQDYRNVQEFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide, also known as ACMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of 2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide involves its binding to the dopamine D2 receptor. This binding leads to an inhibition of the release of dopamine and other neurotransmitters in the brain. 2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide has also been found to have an effect on the uptake of dopamine by the presynaptic neuron.
Biochemical and Physiological Effects:
2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide has been found to have a number of biochemical and physiological effects. It has been shown to have an effect on the release of dopamine and other neurotransmitters in the brain. 2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide has also been found to have an effect on the uptake of dopamine by the presynaptic neuron. In addition, 2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide has been found to have an effect on the activity of certain enzymes in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide in lab experiments is its high affinity for the dopamine D2 receptor. This allows for the precise targeting of this receptor in experiments. However, one limitation of using 2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are a number of future directions for research involving 2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide. One area of research could involve the development of new compounds based on the structure of 2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide that have improved binding affinity for the dopamine D2 receptor. Another area of research could involve the use of 2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide in the study of addiction and other psychiatric disorders. Additionally, further research could be conducted on the biochemical and physiological effects of 2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide to better understand its mechanism of action.

Scientific Research Applications

2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. 2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide has also been found to have an effect on the release of dopamine and other neurotransmitters in the brain.

properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)oxy-N-cyclohexyl-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-15(24)23-12-10-17(11-13-23)27-20-9-8-18(26-2)14-19(20)21(25)22-16-6-4-3-5-7-16/h8-9,14,16-17H,3-7,10-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCQDYRNVQEFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)OC)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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